N-Desmethyl Rosiglitazone is a major metabolite of the antidiabetic drug Rosiglitazone [, ]. It is formed through the metabolic process of N-demethylation primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9 []. This metabolite is studied in vitro using biological samples like rat liver microsomal fractions to understand Rosiglitazone metabolism and its potential effects [, ].
N-Desmethyl Rosiglitazone is derived from the metabolic processes of Rosiglitazone, which undergoes extensive hepatic metabolism. The primary enzymes involved in this process are cytochrome P450 isoenzymes, particularly CYP2C8 and to a lesser extent CYP2C9 . This metabolite, along with para-hydroxy Rosiglitazone, has been identified as a significant product of Rosiglitazone metabolism in human liver microsomes .
The synthesis of N-Desmethyl Rosiglitazone typically involves the N-demethylation of Rosiglitazone. This reaction can be catalyzed by various cytochrome P450 enzymes, predominantly CYP2C8. The metabolic pathway can be summarized as follows:
This method allows for the quantification and analysis of the metabolite using techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry for structural confirmation .
N-Desmethyl Rosiglitazone participates in various chemical reactions primarily as a metabolic product:
The mechanism of action for N-Desmethyl Rosiglitazone is closely related to that of its parent compound, Rosiglitazone:
Key physical and chemical properties of N-Desmethyl Rosiglitazone include:
These properties influence its formulation and application in pharmaceutical contexts.
N-Desmethyl Rosiglitazone serves several important roles in scientific research and clinical applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: